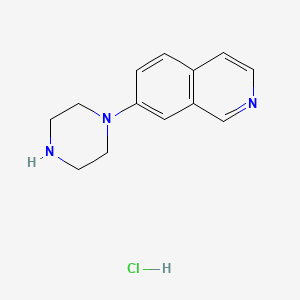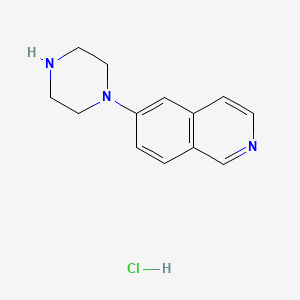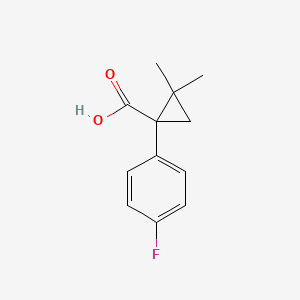![molecular formula C17H18N2O4 B565816 4-[2-[2-羟乙基(苯基)氨基]-2-氧化亚烷基-乙基]-~{n}-氧化亚烷基-苯甲酰胺 CAS No. 1429651-50-2](/img/structure/B565816.png)
4-[2-[2-羟乙基(苯基)氨基]-2-氧化亚烷基-乙基]-~{n}-氧化亚烷基-苯甲酰胺
描述
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure), and the yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and studying the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用
Anti-Proliferative Activity Against Multiple Myeloma Cells
HPOB has been found to have anti-proliferative activity against multiple myeloma cells. It decreases the survival of these cells in a dose- and time-dependent manner. Interestingly, HPOB can overcome bortezomib (BTZ) resistance in multiple myeloma cells, and combining HPOB with BTZ can further sensitize these cells .
Inducing Apoptosis of Multiple Myeloma Cells
Apart from its anti-proliferative activity, HPOB also induces apoptosis of multiple myeloma cells. This is a crucial step in the treatment of multiple myeloma, as it leads to the death of cancer cells .
Role in Cell Cycle Regulation
HPOB causes the accumulation of multiple myeloma cells in the G1 phase of the cell cycle. This prevents the cells from progressing to the next phase of the cell cycle, thereby inhibiting their proliferation .
Transcriptional Activation of p21
HPOB mediates cell death via the transcriptional activation of p21. This is associated with an elevated level of global histone 3 acetylation (H3Ac) modification .
Potential Candidate for Multiple Myeloma Treatment
Given its various effects on multiple myeloma cells, HPOB could be a potential candidate for the treatment of this disease. The combination of HPOB and bortezomib could be a possible therapeutic strategy for relapsed and refractory multiple myeloma .
Use in Nanomaterial-Related Hemoglobin-Based Oxygen Carriers
Advancements in nanotechnology have led to the development of nanomaterial-related hemoglobin-based oxygen carriers (HBOCs). HPOB has been used in the preparation of these HBOCs to address challenges such as vasoactivity, oxidative toxicity, and a relatively short circulatory half-life .
作用机制
Target of Action
The primary target of HPOB is Histone Deacetylase 6 (HDAC6) . HDAC6 is a zinc metalloenzyme that serves as the tubulin deacetylase in the cell cytosol .
Mode of Action
HPOB acts as a highly potent and selective inhibitor of HDAC6 . It selectively inhibits HDAC6 catalytic activity both in vivo and in vitro .
Biochemical Pathways
HPOB affects the biochemical pathways involving HDAC6. HDAC6 regulates microtubule function by deacetylating α-tubulin, which suppresses microtubule dynamics and leads to cell cycle arrest and apoptosis . HPOB, by inhibiting HDAC6, impacts these processes.
Result of Action
HPOB has been shown to decrease the survival of certain cells in a dose- and time-dependent manner . It causes the accumulation of cells in the G1 phase . Furthermore, HPOB can overcome resistance to certain drugs in cells, enhancing their sensitivity . HPOB-mediated cell death occurs via transcriptional activation of p21, which is associated with an elevated level of global histone 3 acetylation (H3Ac) modification .
属性
IUPAC Name |
N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZNTABYJYOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.
ANone: HPOB's HDAC6 inhibition has been shown to:
- Induce cell cycle arrest: HPOB treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.
- Enhance the effectiveness of DNA-damaging anticancer drugs: HPOB increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.
- Reduce melanin synthesis: HPOB inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.
- Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, HPOB exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.
A: While HPOB demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.
A: The molecular formula of HPOB is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]
A: HPOB's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between HPOB and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.
A: While specific SAR studies for HPOB are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from HPOB. This suggests ongoing efforts to optimize HPOB's structure for enhanced potency, selectivity, and pharmacological properties.
ANone: Information regarding the stability of HPOB under various conditions and potential formulation strategies is not extensively discussed in the provided research.
ANone: While specific analytical methods for HPOB are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.
ANone: HPOB's efficacy has been evaluated in various in vitro and in vivo models, including:
- Multiple myeloma cells: HPOB demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.
- AML cells: HPOB exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.
- B16-F10 murine melanoma cells: HPOB effectively inhibited α-MSH-induced melanin synthesis in these cells.
- Rat adrenal pheochromocytoma PC12 cells: HPOB showed protective effects against corticosterone-induced injury in this model.
- Rat model of photothrombotic stroke: HPOB exhibited neuroprotective effects in this model.
A: Yes, HPOB demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.
A: While information on long-term effects is limited, HPOB exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.
ANone: No information on clinical trials involving HPOB is available within the provided research.
ANone: Given its diverse effects, HPOB holds promise for various applications, including:
- Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.
- Neuroprotection: HPOB's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)






![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)